molecular formula C14H22N2O B13644164 (2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide

(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide

Cat. No.: B13644164
M. Wt: 234.34 g/mol
InChI Key: UAMGTTUCOPONDS-GLGOKHISSA-N
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Description

(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. The compound’s structure includes an amino group, a methyl group, and an o-tolyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide can be achieved through several methods. One common approach involves the reductive amination of a suitable ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the ketone and amine being mixed in a solvent like methanol or ethanol, followed by the addition of the reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles like halides or alkyl groups replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Hydroxylated derivatives, oxides.

    Reduction: Reduced amides, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and metabolic conditions.

    Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide: Similar structure but with a phenyl group instead of an o-tolyl group.

    (2r)-2-Amino-3-methyl-N-(1-(p-tolyl)ethyl)butanamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    (2r)-2-Amino-3-methyl-N-(1-(m-tolyl)ethyl)butanamide: Similar structure but with an m-tolyl group instead of an o-tolyl group.

Uniqueness

(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(2R)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide

InChI

InChI=1S/C14H22N2O/c1-9(2)13(15)14(17)16-11(4)12-8-6-5-7-10(12)3/h5-9,11,13H,15H2,1-4H3,(H,16,17)/t11?,13-/m1/s1

InChI Key

UAMGTTUCOPONDS-GLGOKHISSA-N

Isomeric SMILES

CC1=CC=CC=C1C(C)NC(=O)[C@@H](C(C)C)N

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C(C(C)C)N

Origin of Product

United States

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